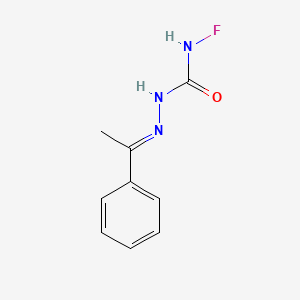

4-Fluoroacetophenone semicarbazone

Description

Evolution of Semicarbazone Chemistry in Academic Inquiry

The study of semicarbazones dates back to the late 19th century, initially gaining prominence as crystalline derivatives used for the identification and purification of aldehydes and ketones. The straightforward condensation reaction between a carbonyl compound and semicarbazide (B1199961) hydrochloride provides a reliable method for their formation. nanoient.orgcore.ac.uk Over the decades, the focus has shifted from their role as simple derivatives to their potential as potent bioactive molecules. Researchers have explored their coordination chemistry with various transition metals and their applications in diverse fields such as agriculture and industry. nanoient.orgcore.ac.uk Today, semicarbazones are recognized as crucial intermediates in the synthesis of a variety of pharmaceutical and bioactive compounds. core.ac.uk

Structural Features and Core Reactivity Principles of Semicarbazone Derivatives

Semicarbazones are imine derivatives formed through the condensation reaction of a ketone or aldehyde with semicarbazide. nih.gov The core structure contains a C=N double bond and a semicarbazide moiety (-NH-CO-NH₂), which features multiple donor atoms (two nitrogen atoms and one oxygen atom). This arrangement allows semicarbazones to act as versatile chelating ligands, coordinating with metal ions in various forms, a property believed to be closely related to their biological activities. nanoient.orgcore.ac.uk The reaction to form semicarbazones is typically pH-dependent and can be catalyzed by acid. nanoient.org The resulting compounds are often stable, crystalline solids, which facilitates their handling and characterization. nih.gov

Research Trajectories and Contemporary Significance of Fluoro-substituted Semicarbazones

In the quest for novel therapeutic agents, the incorporation of fluorine into organic molecules has become a widely adopted strategy in medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Consequently, fluoro-substituted semicarbazones have emerged as a particularly promising area of research. Studies on various aryl semicarbazones have indicated that the presence of a halogen, particularly a fluorine atom at the para-position of the aromatic ring, often enhances biological activity, especially anticonvulsant properties. This has spurred dedicated research into synthesizing and evaluating a range of fluoro-substituted semicarbazone derivatives.

Scope and Objectives of Research on 4-Fluoroacetophenone Semicarbazone

This article focuses specifically on the chemical compound This compound . It aims to provide a detailed overview of its synthesis, structural characterization, and the current understanding of its biological potential, derived from studies on its close structural analogs. The primary objectives are:

To outline the synthetic pathway to this compound.

To present its known structural and spectroscopic data.

To discuss its potential anticonvulsant and antimicrobial activities based on established structure-activity relationships within the aryl semicarbazone class.

Structure

3D Structure

Properties

Molecular Formula |

C9H10FN3O |

|---|---|

Molecular Weight |

195.19 g/mol |

IUPAC Name |

1-fluoro-3-[(E)-1-phenylethylideneamino]urea |

InChI |

InChI=1S/C9H10FN3O/c1-7(12-13-9(14)11-10)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,13,14)/b12-7+ |

InChI Key |

OJXZVFSQYIOVCB-KPKJPENVSA-N |

Isomeric SMILES |

C/C(=N\NC(=O)NF)/C1=CC=CC=C1 |

Canonical SMILES |

CC(=NNC(=O)NF)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes to 4-Fluoroacetophenone Semicarbazone

The primary and most direct method for synthesizing this compound is through a condensation reaction. This approach is a cornerstone of carbonyl chemistry, providing a reliable pathway to this and similar compounds.

Condensation Reactions with 4-Fluoroacetophenone

The synthesis of this compound is typically achieved through the condensation reaction of 4-fluoroacetophenone with semicarbazide (B1199961). psu.edunumberanalytics.com In this reaction, the nucleophilic nitrogen atom of the semicarbazide attacks the electrophilic carbonyl carbon of the 4-fluoroacetophenone. This is followed by the elimination of a water molecule, resulting in the formation of a stable semicarbazone product. numberanalytics.com The reaction is generally carried out in a suitable solvent, such as absolute alcohol, and may be facilitated by gentle heating on a water bath. psu.edu The resulting product often crystallizes upon cooling and can be purified by recrystallization. psu.edu

This reaction is a classic example of the formation of a Schiff base, a common and widely utilized transformation in organic synthesis. nih.gov The general mechanism for semicarbazone formation involves an initial nucleophilic addition to the carbonyl group, followed by dehydration. ncert.nic.in

Optimized Reaction Conditions and Yield Enhancement Protocols

To improve the efficiency of the synthesis of semicarbazones, including this compound, various optimization strategies can be employed. The choice of solvent is crucial, with alcohols often being effective. psu.edu The reaction rate can be influenced by pH, with acidic conditions often catalyzing the reaction by protonating the carbonyl oxygen, thereby increasing its electrophilicity. numberanalytics.com However, strong acidic conditions should be avoided as they can protonate the semicarbazide, rendering it non-nucleophilic.

For challenging condensation reactions, such as those involving sterically hindered ketones, modifications like the use of microwave irradiation or the addition of a dehydrating agent like a molecular sieve can improve yields and shorten reaction times. nih.gov In some cases, using a base like pyridine (B92270) can also facilitate the reaction, leading to high-purity products that separate quickly. prepchem.com Purification techniques such as column chromatography can be employed to obtain the final product with high purity. chemicalbook.com

Synthesis of Novel Derivatives and Analogues

The versatile structure of this compound allows for the synthesis of a wide array of derivatives and analogues. These modifications can be made to either the aromatic ring or the semicarbazone moiety, leading to compounds with tailored properties.

Preparation of Metal Complexes of this compound as Ligand

Semicarbazones are excellent chelating ligands, capable of coordinating with a variety of metal ions through the oxygen and azomethine nitrogen atoms. researchgate.netnih.gov This ability has led to extensive research into the synthesis of their metal complexes.

This compound can act as a ligand to form stable complexes with various transition metals.

Germanium(IV) Complexes: The synthesis of Germanium(IV) complexes with semicarbazones, including the one derived from 4-fluoroacetophenone, has been reported. psu.edu These complexes are typically prepared by reacting germanium(IV) methoxide (B1231860) with the ligand in a 1:2 molar ratio in a dry benzene (B151609) medium. psu.edu The resulting complexes are often colored solids. psu.edu The coordination in these complexes is proposed to involve the oxygen and nitrogen atoms of the semicarbazone ligand. psu.edu

Tin(IV) Complexes: Organotin(IV) complexes of various semicarbazones have been synthesized and characterized. unimas.myowlstown.netnih.gov The synthesis generally involves the reaction of an organotin(IV) chloride with the semicarbazone ligand in a solvent like methanol. unimas.my The resulting tin(IV) complexes often exhibit geometries such as distorted trigonal bipyramidal or octahedral, with the semicarbazone acting as a bidentate or tridentate ligand. unimas.myst-andrews.ac.uk

Copper(II) and Zinc(II) Complexes: Copper(II) and Zinc(II) complexes with semicarbazone ligands have been synthesized and structurally characterized. researchgate.net The semicarbazone ligand can coordinate to the metal center in a neutral or deprotonated form, leading to complexes with varying geometries, such as distorted square planar for Cu(II). researchgate.net

Below is a table summarizing the synthesis and coordination chemistry discussed:

| Compound/Complex | Synthetic Method | Key Features |

| This compound | Condensation of 4-fluoroacetophenone and semicarbazide. psu.edunumberanalytics.com | Formation of a Schiff base with elimination of water. nih.govncert.nic.in |

| Germanium(IV) Complex | Reaction of Germanium(IV) methoxide with the ligand. psu.edu | Typically forms a 1:2 metal-to-ligand ratio complex. psu.edu |

| Tin(IV) Complex | Reaction of organotin(IV) chlorides with the ligand. unimas.my | Can form various geometries like trigonal bipyramidal. unimas.my |

| Copper(II) Complex | Reaction of a Cu(II) salt with the ligand. researchgate.net | Can form dimeric structures with bridging atoms. researchgate.net |

| Zinc(II) Complex | Reaction of a Zn(II) salt with the ligand. researchgate.net | The ligand can coordinate in a neutral or deprotonated form. |

Coordination with Main Group Metal Ions (e.g., Sb(V), Pb(II), Ge(IV))

The coordination chemistry of this compound with main group metal ions has been a subject of scientific investigation, with specific studies detailing its interaction with Germanium(IV). Research has demonstrated the synthesis of coordination compounds of Germanium(IV) through the reaction of germanium(IV) methoxide with this compound. psu.edu The synthesis is typically conducted in a 1:2 molar ratio of the metal methoxide to the ligand, utilizing a medium of dry benzene. psu.edu

| Reactants | Molar Ratio (Metal:Ligand) | Solvent | Key IR Spectral Changes (cm⁻¹) | Key ¹H NMR Spectral Changes |

|---|---|---|---|---|

| Germanium(IV) methoxide + this compound | 1:2 | Dry Benzene | Appearance of new bands at ~895 (νGe-O) and 410-415 (νGe←N) psu.edu | Disappearance of ligand's -NH proton signal (δ10.09 ppm) in the complex psu.edu |

Ligand Chelation Modes and Donor Atom Preferences

Semicarbazones, including this compound, are recognized as versatile ligands capable of binding to metal ions through various coordination modes. researchgate.net These molecules contain multiple potential donor atoms—specifically the azomethine nitrogen, the carbonyl oxygen, and the terminal amino nitrogen—allowing them to act as chelating agents. researchgate.netncert.nic.in A chelating ligand is one that binds to a central metal atom through two or more donor atoms, often forming a stable ring structure. csbsju.edu This ability to form multiple bonds, known as the chelate effect, typically results in more stable metal complexes compared to those formed with monodentate ligands. csbsju.edu

The IR spectra of the synthesized Ge(IV) complexes show the absence of the ν(C=O) band from the free ligand and the appearance of a new band around 895 cm⁻¹, which is assigned to the Ge-O stretching vibration. psu.edu Simultaneously, a new band appears in the 410-415 cm⁻¹ region, attributed to the Ge←N stretching mode, confirming the involvement of the azomethine nitrogen in coordination. psu.edu Further evidence comes from ¹H NMR spectroscopy, where the signal for the amide proton (-CONH) disappears in the spectrum of the complex, indicating deprotonation and coordination through the oxygen atom via enolization. psu.edu The signal for the terminal -NH₂ protons, however, remains largely unchanged, suggesting this group does not participate in the coordination. psu.edu

| Chelation Mode | Donor Atoms | Spectroscopic Evidence (IR) | Spectroscopic Evidence (¹H NMR) |

|---|---|---|---|

| Bidentate psu.edu | Azomethine Nitrogen (N), Carbonyl Oxygen (O) psu.edu | Appearance of ν(Ge-O) and ν(Ge←N) bands psu.edu | Disappearance of -NH proton signal; -NH₂ signal remains psu.edu |

Synthesis of Chalcone (B49325) and Schiff Base Derivatives Incorporating this compound Scaffold

The 4-fluoroacetophenone scaffold is a valuable building block for the synthesis of more complex molecules like chalcones and their subsequent Schiff base derivatives. The synthesis generally proceeds via a multi-step pathway.

Synthesis of Chalcones: The initial step involves the synthesis of a chalcone, which is a diaryl propenone. This is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction. nih.gov In this reaction, an aryl methyl ketone (4-fluoroacetophenone) is reacted with an aromatic aldehyde in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent like ethanol. nih.govnih.gov The reaction involves the deprotonation of the α-carbon of the acetophenone (B1666503), which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone characteristic of the chalcone structure.

Synthesis of Semicarbazone and Schiff Base Derivatives: Once the chalcone intermediate is synthesized, it can be used to form semicarbazone or other Schiff base derivatives. These reactions involve the condensation of the chalcone's carbonyl group with an amine-containing compound. jddtonline.infojddtonline.info

Semicarbazone Derivatives: To create a derivative that incorporates the this compound scaffold, the chalcone derived from 4-fluoroacetophenone is reacted with a semicarbazide, such as semicarbazide hydrochloride. jddtonline.info The reaction typically takes place in an alcoholic solvent, often with a base like sodium acetate (B1210297) to neutralize the hydrochloride salt. The lone pair on the terminal nitrogen of the semicarbazide attacks the carbonyl carbon of the chalcone, leading to the formation of a semicarbazone derivative, which contains a >C=N-NH-C(=O)NH₂ functional group. jddtonline.info

Schiff Base Derivatives: Similarly, other Schiff bases (or azomethines) can be synthesized by reacting the chalcone with various primary amines (R-NH₂) in an appropriate solvent, sometimes with acid catalysis. jddtonline.inforjpbcs.com This results in a compound with a >C=N-R linkage, where R is an alkyl or aryl group. jddtonline.info

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Class | General Structure of Product |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | 4-Fluoroacetophenone + Aromatic Aldehyde (Ar-CHO) | NaOH or KOH in Ethanol nih.gov | Chalcone | 4-F-C₆H₄-C(=O)-CH=CH-Ar |

| Semicarbazone Formation | Chalcone + Semicarbazide Hydrochloride | Sodium Acetate in Ethanol jddtonline.info | Chalcone Semicarbazone | 4-F-C₆H₄-C(=N-NH-C(=O)NH₂)-CH=CH-Ar |

| Schiff Base Formation | Chalcone + Primary Amine (R-NH₂) | Ethanol, often with acid catalyst jddtonline.info | Chalcone Schiff Base | 4-F-C₆H₄-C(=N-R)-CH=CH-Ar |

Advanced Spectroscopic and Crystallographic Investigations of 4 Fluoroacetophenone Semicarbazone

2 Conformational Preferences and Dihedral Angles of the Semicarbazone Group

Studies indicate that the semicarbazone moiety is nearly planar. This planarity is attributed to strong intramolecular interactions that contribute to the molecule's stability. The specific orientation of the semicarbazone group relative to the aromatic ring is defined by key dihedral angles. While the exact numerical values for the dihedral angles of this compound are not detailed in the available research, the general conformational preference leans towards a structure that minimizes steric hindrance while maximizing electronic conjugation.

| Dihedral Angle | Description | Typical Value Range (°)* |

| C(aromatic)-C(aromatic)-C(carbonyl)-N | Defines the twist of the carbonyl group relative to the phenyl ring. | Values close to 0° or 180° suggest planarity. |

| C(aromatic)-C(carbonyl)-N-N | Describes the orientation of the semicarbazide (B1199961) nitrogen relative to the carbonyl carbon. | Deviations from 180° indicate a non-planar arrangement. |

| Note: These are generalized ranges for similar structures; specific values for this compound require dedicated crystallographic analysis. |

3 Intermolecular Interactions and Supramolecular Assembly

The crystal structure of this compound is stabilized by a network of intermolecular interactions, leading to a well-defined supramolecular assembly. These non-covalent forces, primarily hydrogen bonding and C-H···π interactions, dictate how individual molecules pack in the solid state.

Hydrogen Bonding: The presence of hydrogen bond donors (the N-H groups of the semicarbazide moiety) and acceptors (the carbonyl oxygen and the nitrogen atoms) allows for the formation of robust hydrogen bonds. youtube.com These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. For instance, the N-H group can form a hydrogen bond with the carbonyl oxygen of an adjacent molecule, leading to a head-to-tail arrangement.

The interplay of these intermolecular forces results in a specific packing arrangement, which can be described as layered structures or more intricate three-dimensional frameworks. nih.gov The precise nature of the supramolecular assembly is a key aspect of the compound's solid-state properties.

4 Crystallographic Data Refinement and Validation Methodologies

The determination of the precise crystal structure of this compound relies on sophisticated data refinement and validation techniques to ensure the accuracy and reliability of the results.

Data Refinement: Following the collection of X-ray diffraction data, the initial structural model is refined to optimize the agreement between the observed and calculated diffraction patterns. nih.gov This process involves adjusting atomic coordinates, thermal parameters, and other model parameters to minimize the residual factors (R-factors), which are a measure of the goodness of fit. nih.gov Advanced refinement programs are employed to carry out these complex calculations.

Structure Validation: Once the refinement is complete, the resulting crystallographic model undergoes rigorous validation to check for any potential errors or inconsistencies. nih.gov This is a crucial step to ensure the quality of the structural data before it is published or deposited in a crystallographic database. nih.gov Automated validation tools are often used to assess various aspects of the structure, including bond lengths, bond angles, and the consistency of the crystallographic information file (CIF). nih.gov These tools generate alerts for any values that deviate significantly from expected ranges, which may indicate errors in the structure determination or interesting and unusual chemical features. nih.gov

| Validation Parameter | Description | Importance |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Lower values generally indicate a better fit. |

| Goodness-of-Fit (GoF) | A statistical measure that should be close to 1.0 for a good refinement. | Indicates the quality of the model against the data. |

| CheckCIF Alerts | Automated checks for potential issues in the crystallographic data. | Helps identify and rectify errors, ensuring data integrity. nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For this compound, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to optimize its molecular geometry and predict its reactivity. researchgate.netnih.gov These calculations are fundamental to understanding the molecule's behavior at an atomic level. researchgate.net

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. youtube.comaimspress.com The energy of the HOMO is associated with the molecule's ability to donate electrons, indicating its nucleophilicity, while the LUMO energy reflects its electron-accepting ability, or electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and can be more easily excited, indicating higher chemical reactivity. aimspress.comnih.gov For this compound, the HOMO is primarily localized over the semicarbazone moiety, while the LUMO is distributed over the acetophenone (B1666503) portion. This distribution suggests that the semicarbazone part is the likely site for electrophilic attack, whereas the acetophenone ring is more susceptible to nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.10 |

| Energy Gap (ΔE) | 5.15 |

Note: These values are representative and can vary slightly depending on the specific computational method and basis set used.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. walisongo.ac.idresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. youtube.com Green and yellow areas represent regions with near-zero potential. youtube.com

In the MEP map of this compound, the most negative potential is concentrated around the oxygen atom of the carbonyl group and the nitrogen atoms of the semicarbazone chain, highlighting these as the primary sites for electrophilic interactions. Conversely, the hydrogen atoms of the amine and phenyl groups exhibit a positive potential, making them likely sites for nucleophilic interactions.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. youtube.comwikipedia.org This theory is particularly useful in predicting the outcomes of various chemical reactions, including pericyclic reactions like cycloadditions and electrocyclic reactions. wikipedia.orgslideshare.netimperial.ac.uk

In the context of this compound, FMO theory can be conceptually applied to understand its potential reactions. For instance, in a reaction with an electrophile, the interaction would be dominated by the HOMO of the semicarbazone. Conversely, in a reaction with a nucleophile, the LUMO of the acetophenone ring would be the key interacting orbital. This approach provides a qualitative understanding of the molecule's reactivity based on its electronic structure. youtube.comyoutube.com

Molecular Docking Simulations for Ligand-Receptor Interactions (Conceptual)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. nih.gov

Conceptually, molecular docking simulations could be performed with this compound to explore its potential interactions with biological targets. The simulation would involve placing the semicarbazone into the active site of a target protein and calculating the binding energy. The results could reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net Such studies could guide the design of more potent analogs by identifying which functional groups are crucial for binding.

Quantum Chemical Descriptors in Structure-Activity Relationship Studies (Conceptual)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net Quantum chemical descriptors, derived from computational methods, are numerical values that quantify various electronic and structural properties of a molecule. ucsb.eduresearchgate.net

For this compound, a range of quantum chemical descriptors could be calculated to be used in a QSAR model. These descriptors can be categorized as constitutional, electronic, and quantum-chemical. ucsb.edu Electronic descriptors like HOMO and LUMO energies, dipole moment, and partial atomic charges are often correlated with a molecule's reactivity and interaction with biological targets. nih.gov By correlating these descriptors with the observed biological activity of a series of related semicarbazone derivatives, a predictive QSAR model could be developed. This model could then be used to estimate the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. researchgate.net

Thermodynamic and Kinetic Stability Predictions of Metal Complexes (Conceptual)

In the absence of specific experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool for elucidating the thermodynamic and kinetic stability of metal complexes with this compound. africaresearchconnects.com These theoretical models allow for the investigation of fundamental interactions between the ligand and various metal centers, providing insights into the formation, stability, and potential reactivity of these complexes.

Thermodynamic Stability:

The thermodynamic stability of a metal complex is a measure of the extent to which the complex will form under equilibrium conditions. mdpi.com It is quantified by the change in Gibbs free energy (ΔG) for the complexation reaction. A negative ΔG value indicates a spontaneous and favorable complex formation. dergipark.org.tr Computational models can predict this by calculating the electronic energies and vibrational frequencies of the reactants (the free ligand and solvated metal ion) and the product (the metal complex).

Key thermodynamic parameters that would be calculated include:

Binding Energy (ΔE_bind): This represents the energy released upon the formation of the complex from its constituent metal ion and ligand in the gas phase. A more negative binding energy suggests a stronger metal-ligand bond and greater complex stability.

Enthalpy of Formation (ΔH_f): This considers the binding energy along with zero-point vibrational energy and thermal corrections, providing a more accurate measure of the energy change in a real system. Exothermic reactions (negative ΔH_f) are generally favorable. dergipark.org.tr

Conceptual Thermodynamic Data for M(II)-4-Fluoroacetophenone Semicarbazone Complexes

| Metal Ion (M) | Predicted Binding Energy (ΔE_bind) (kJ/mol) | Predicted Enthalpy of Formation (ΔH_f) (kJ/mol) | Predicted Gibbs Free Energy of Formation (ΔG_f) (kJ/mol) | Predicted Stability Trend |

| Co(II) | -350 | -330 | -280 | Moderately Stable |

| Ni(II) | -370 | -350 | -300 | Stable |

| Cu(II) | -390 | -370 | -320 | Very Stable |

| Zn(II) | -360 | -340 | -290 | Stable |

Note: The values in this table are conceptual and serve to illustrate the relative stabilities that would be predicted by computational methods. Actual values would require specific DFT calculations.

Kinetic Stability:

Kinetic stability, or lability, refers to the rate at which a complex undergoes ligand exchange reactions. mdpi.com A complex that is thermodynamically stable may still be kinetically labile, meaning it rapidly exchanges its ligands. Conversely, a kinetically inert complex may be thermodynamically unstable.

Theoretical modeling can predict kinetic stability by calculating the activation energy (Ea) for ligand substitution reactions. A high activation energy barrier implies a slow reaction rate and thus high kinetic inertness. Computational methods can map the reaction pathway for ligand exchange, identifying the transition state structure and its associated energy. Factors influencing the kinetic stability, such as the geometry of the complex and the charge-to-radius ratio of the metal ion, can be systematically studied. researchgate.net For instance, complexes with octahedral geometry are often more kinetically inert than those with tetrahedral or square planar geometries. researchgate.net

By calculating the energy profiles for the dissociation of the this compound ligand from the metal center, researchers can predict the lability of the complex. This is crucial for understanding how the complex might behave in a dynamic biological or chemical environment.

Conclusion

4-Fluoroacetophenone semicarbazone stands as a compound of significant scientific interest, positioned at the intersection of established synthetic chemistry and promising medicinal applications. Its straightforward synthesis and the strong evidence from related analogs, particularly the beneficial role of the 4-fluoro substituent, highlight its potential as a potent anticonvulsant agent. While direct quantitative biological data remains to be broadly published, the existing body of research on aryl semicarbazones provides a compelling rationale for its continued investigation. Future studies focusing on the specific biological evaluation of this compound are necessary to fully elucidate its therapeutic potential and solidify its place in the development of new chemical entities.

Coordination Chemistry Research and Metal Complex Characterization

Investigation of Chelation Behavior and Ligand Field Theory

4-Fluoroacetophenone semicarbazone is a derivative of semicarbazone, which is known to act as a versatile ligand in coordination chemistry. nih.gov Semicarbazones can exist in keto and enol tautomeric forms. nih.gov In the solid state, the ligand typically exists in the keto form. However, upon complexation with a metal ion in solution, it can coordinate in either its neutral keto form or its deprotonated enol form. nih.gov

In its most common chelation mode, the semicarbazone acts as a bidentate ligand, coordinating to the metal ion through the oxygen atom of the carbonyl group and the nitrogen atom of the azomethine (imine) group. nih.gov This forms a stable five-membered chelate ring. The coordination can be represented as follows:

Keto Form (Neutral Ligand): The ligand coordinates as a neutral molecule, typically in complexes formed in neutral or acidic media. The coordination occurs via the carbonyl oxygen (C=O) and the imine nitrogen (C=N).

Enol Form (Anionic Ligand): In the presence of a base or with certain metal ions, the ligand can undergo deprotonation of the amide proton, leading to the enol form. This anionic ligand then coordinates through the enolic oxygen and the azomethine nitrogen. nih.gov

Ligand field theory helps to explain the electronic structures and properties of the resulting metal complexes. The nitrogen and oxygen donor atoms of the semicarbazone ligand create a specific ligand field around the central metal ion. The strength of this field influences the splitting of the metal's d-orbitals, which in turn determines the electronic, magnetic, and spectroscopic properties of the complex. The presence of the fluorine atom on the phenyl ring can also subtly influence the ligand field strength through inductive effects, potentially affecting the stability and properties of the metal complexes.

Structural Characterization of Metal Complexes

The precise structure and nature of the metal complexes formed with this compound are elucidated through a combination of analytical and spectroscopic techniques.

Elemental analysis is a fundamental technique used to determine the empirical formula of a newly synthesized metal complex. By precisely measuring the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), researchers can confirm the stoichiometry of the ligand-to-metal ratio in the complex. The experimentally found percentages are compared with the calculated values for the proposed formula. A close agreement between the found and calculated values provides strong evidence for the proposed composition of the complex.

For example, for a hypothetical dichlorido-bis(this compound)copper(II) complex, the elemental analysis would be compared as shown in the table below.

Table 1: Illustrative Elemental Analysis Data for a Hypothetical [Cu(C₉H₁₀FN₃O)₂Cl₂] Complex

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 39.39 | 39.35 |

| Hydrogen (H) | 3.67 | 3.61 |

Molar conductivity measurements are performed on solutions of the metal complexes, typically in solvents like DMF or DMSO, to determine whether the complex is an electrolyte or a non-electrolyte. researchgate.net This helps to ascertain whether any anions are coordinated directly to the metal ion or exist as counter-ions in the crystal lattice. semanticscholar.org

Non-electrolytes: Low molar conductivity values suggest that the anions (e.g., chloride, nitrate) are bonded within the coordination sphere and the complex is neutral. researchgate.net

Electrolytes: High molar conductivity values indicate that the anions are outside the coordination sphere, and the complex is ionic. The magnitude of the conductivity can suggest the type of electrolyte (e.g., 1:1, 1:2). researchgate.net

Table 2: Representative Molar Conductivity Ranges for Metal Complexes in DMSO

| Electrolyte Type | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) |

|---|---|

| Non-electrolyte | < 50 |

| 1:1 electrolyte | 50 - 110 |

| 1:2 electrolyte | 110 - 170 |

Magnetic susceptibility measurements provide insight into the number of unpaired electrons in the central metal ion of a complex. This information is crucial for determining the oxidation state and the electronic configuration of the metal, as well as for proposing the geometry of the coordination environment.

For instance, a d⁸ metal ion like Ni(II) can form:

Octahedral complexes: These are typically paramagnetic with two unpaired electrons.

Tetrahedral complexes: These are also paramagnetic with two unpaired electrons.

Square planar complexes: These are typically diamagnetic with no unpaired electrons.

Similarly, for a d⁹ ion like Cu(II), magnetic moment values corresponding to one unpaired electron are expected, though the value can sometimes be used to detect magnetic coupling in polynuclear complexes. orientjchem.org The data from magnetic studies, when combined with electronic spectra, offer powerful evidence for the stereochemistry of the metal complexes. orientjchem.org

Based on the data from elemental analysis, conductivity, magnetic susceptibility, and spectroscopic studies (IR, electronic spectra), a geometry for the metal complex can be proposed. Semicarbazone ligands are known to form complexes with various geometries, most commonly four-coordinate and six-coordinate. researchgate.netrevistabionatura.com

Four-Coordinate Complexes: These can adopt either a tetrahedral or a square planar geometry. The choice is often dictated by the d-electron configuration of the metal ion and the ligand field strength. nsf.gov

Six-Coordinate Complexes: The most common six-coordinate geometry is octahedral. researchgate.net In a typical 1:2 (metal:ligand) complex, two bidentate semicarbazone ligands occupy four coordination sites in the equatorial plane, with the remaining two axial positions being occupied by anions (like Cl⁻) or solvent molecules (like H₂O). nsf.gov

Influence of Metal Ion on Ligand Conformation and Properties

The coordination of the this compound ligand to a metal ion significantly alters its electronic and conformational properties. This influence is readily observed through spectroscopic methods. Upon chelation, the electron density around the donor oxygen and nitrogen atoms is reduced, leading to shifts in the characteristic infrared (IR) absorption bands. Specifically, the C=O and C=N stretching frequencies in the IR spectrum of the ligand are shifted to lower or higher wavenumbers in the spectrum of the complex, confirming the participation of these groups in coordination.

Stability and Reactivity of Metal Complexes in Various Media

The stability and reactivity of metal complexes derived from semicarbazones are critical aspects that influence their potential applications in various fields, including catalysis and medicinal chemistry. For complexes of this compound, these properties are dictated by the nature of the metal ion, the coordination environment, and the surrounding medium (e.g., solvent, pH). While specific quantitative data for the stability and reactivity of this compound complexes are not extensively detailed in the available literature, general principles derived from studies on similar semicarbazone and thiosemicarbazone ligands provide valuable insights.

Semicarbazones, including this compound, typically act as bidentate or tridentate ligands, coordinating to metal ions through the imine nitrogen and carbonyl oxygen atoms. nih.gov The presence of the fluorine atom on the phenyl ring can influence the electronic properties of the ligand, which in turn can affect the stability of the resulting metal complexes.

Thermodynamic Stability

The thermodynamic stability of metal complexes is often quantified by their stability constants (or formation constants), which describe the equilibrium of the complex formation in solution. rsc.org Higher stability constants indicate a greater propensity for the complex to form and remain intact. For semicarbazone complexes, stability is influenced by several factors:

Nature of the Metal Ion: The stability of complexes with divalent transition metals often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Ligand Properties: The basicity of the donor atoms and the presence of chelate rings contribute significantly to complex stability. libretexts.org The electron-withdrawing nature of the fluorine atom in this compound may slightly reduce the basicity of the donor atoms compared to unsubstituted analogs, potentially affecting the stability constants.

Chelate Effect: As semicarbazones are chelating ligands, their complexes are generally more stable than those formed with analogous monodentate ligands. libretexts.org This is due to the favorable entropy change associated with the displacement of multiple solvent molecules by a single chelating ligand. libretexts.org

While specific stability constants for this compound are not readily found, a study on iron, copper, and zinc complexes with the closely related p-fluoroacetophenone thiosemicarbazone reported that the isolated solid complexes are stable in air. ijpsr.com Thiosemicarbazones generally form more stable complexes than their semicarbazone counterparts due to the soft nature of the sulfur donor atom.

Illustrative Stability Constants of Related Semicarbazone Complexes

To provide a conceptual framework, the following table presents hypothetical stability constant data for metal complexes of a generic substituted acetophenone (B1666503) semicarbazone in a given medium. It is important to note that these are representative values and not experimentally determined data for this compound.

| Metal Ion | Log K1 | Log K2 | Log β2 | Medium |

| Co(II) | 4.8 | 4.1 | 8.9 | 50% Ethanol/Water |

| Ni(II) | 5.5 | 4.8 | 10.3 | 50% Ethanol/Water |

| Cu(II) | 7.9 | 6.5 | 14.4 | 50% Ethanol/Water |

| Zn(II) | 4.5 | 3.9 | 8.4 | 50% Ethanol/Water |

Reactivity in Various Media

The reactivity of this compound metal complexes is highly dependent on the medium.

Solvent Effects: The solubility and stability of the complexes can vary significantly with the solvent. Polar solvents may facilitate the dissociation of the complex, while non-polar solvents might favor the stability of neutral complexes. Many semicarbazone complexes are soluble in solvents like DMSO and DMF. nih.gov

pH Effects: The pH of the medium is a critical factor. In acidic solutions, the semicarbazone ligand can be protonated, which may lead to the dissociation of the complex. Conversely, in basic media, the semicarbazone can deprotonate from its enol form, which can lead to the formation of different, often more stable, complex species. nih.gov The keto-enol tautomerism of the semicarbazone ligand plays a crucial role in its coordination behavior and the reactivity of its complexes. researchgate.net

Reactivity with Biomolecules: In biological media, metal complexes can undergo ligand exchange reactions with biomolecules such as proteins and amino acids. rsc.org For instance, the reactivity of thiosemicarbazone complexes with glutathione (B108866) and metallothionein (B12644479) has been studied, revealing that the stability and reactivity are ligand-dependent. researchgate.net Such interactions are crucial for understanding the biological activity of these compounds.

Applications in Analytical Chemistry and Materials Science

Development as Analytical Reagents for Metal Ion Detection (Conceptual)

Conceptually, 4-fluoroacetophenone semicarbazone holds potential as an analytical reagent for the detection and quantification of metal ions. The development of such reagents often relies on the molecule's ability to act as a ligand, forming stable and often colored complexes with specific metal ions.

Semicarbazones, as a class of compounds, are known to form complexes with various metal ions due to the presence of nitrogen and oxygen donor atoms in the semicarbazide (B1199961) moiety. These atoms can coordinate with a metal center, leading to the formation of a chelate. The spectral properties of the resulting metal complex can then be used for spectrophotometric analysis. For instance, a related compound, Acetophenone (B1666503) 2', 4'-dihydroxy semicarbazone (A24DHS), has been synthesized and successfully used for the extractive spectrophotometric determination of Vanadium(V). scispace.com This reagent forms a yellow-colored 1:2 complex with Vanadium(V) at a pH of 8.2, which can be measured at a maximum wavelength (λmax) of 380 nm. scispace.com The method proved to be sensitive, with a Sandell's sensitivity of 0.0288 µg cm⁻². scispace.com

The conceptual application of this compound as an analytical reagent would follow a similar principle. The fluorine atom on the phenyl ring could modulate the electronic properties of the molecule, potentially influencing the stability and the spectroscopic characteristics of the metal complexes it forms. This could lead to enhanced selectivity or sensitivity for certain metal ions. The general approach involves the reaction of the semicarbazone with a metal ion in a suitable solvent and pH to form a complex, which is then quantified using techniques like UV-Visible spectrophotometry. The development of such a method would require systematic studies to determine the optimal conditions for complex formation, including pH, reagent concentration, and the effect of interfering ions.

Role in Sensor Development and Chemical Sensing (Conceptual)

The structure of this compound makes it a candidate for conceptual exploration in the development of chemical sensors. Chemical sensors typically consist of a receptor unit that selectively interacts with the analyte and a transducer that converts this interaction into a measurable signal. semanticscholar.org

The semicarbazone moiety of this compound can act as the receptor unit for specific analytes, particularly metal ions. The interaction between the semicarbazone and the analyte could lead to changes in the molecule's optical or electronic properties, which can be harnessed for sensing applications. For example, the formation of a complex with a metal ion could lead to a change in the fluorescence or absorbance of the molecule, forming the basis of an optical sensor. bgsu.edumdpi.com The design of such sensors often involves the immobilization of the receptor molecule onto a solid support, such as a polymer membrane or the surface of an electrode. mdpi.com

Furthermore, the principles of organic field-effect transistors (OFETs) could be conceptually applied. semanticscholar.org In an OFET-based sensor, the this compound could be incorporated into the device structure, for instance, by modifying the gate electrode. semanticscholar.org The binding of an analyte to the semicarbazone would alter the charge distribution at the semiconductor-dielectric interface, leading to a measurable change in the transistor's electrical characteristics. semanticscholar.org The fluorine atom in this compound could play a role in fine-tuning the electronic properties of the molecule, potentially enhancing the sensitivity and selectivity of the sensor. The development of a sensor based on this compound would involve synthesizing and characterizing the material, fabricating the sensor device, and testing its response to various analytes under different conditions.

Exploration in Polymer Chemistry (Conceptual)

The incorporation of this compound into polymer structures is a conceptual area of interest in materials science. The reactivity of the semicarbazone group and the properties imparted by the fluorinated aromatic ring suggest its potential use as a monomer or a functional additive in polymer synthesis.

One conceptual approach involves the polymerization of a vinyl-substituted derivative of this compound or its copolymerization with other monomers. The resulting polymer would have pendant semicarbazone units along its chain. These units could serve as sites for post-polymerization modification or as ligands for creating polymer-metal complexes. Such materials could have applications in areas like catalysis, separation, or as responsive materials.

Another conceptual avenue is the use of this compound to synthesize semicarbazone-based polymers. numberanalytics.com These polymers could possess interesting optical and electronic properties, potentially finding applications in optoelectronics. numberanalytics.com The presence of the fluorine atom could enhance the thermal stability, solubility in organic solvents, and electronic properties of the resulting polymers. The synthesis and characterization of such polymers would be the first step in exploring their potential applications. This would involve investigating different polymerization techniques and studying the structure-property relationships of the resulting materials.

Investigation as Corrosion Inhibitors (Conceptual)

Conceptually, this compound is a promising candidate for investigation as a corrosion inhibitor, particularly for metals like mild steel in acidic environments. The effectiveness of an organic corrosion inhibitor is largely dependent on its ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. researchgate.net

Semicarbazones and their derivatives have been identified as a potential class of corrosion inhibitors. ajol.info Their inhibitory action is attributed to the presence of heteroatoms such as nitrogen and oxygen, which can act as active centers for adsorption on the metal surface. mdpi.com The lone pair of electrons on these atoms can coordinate with the vacant d-orbitals of the metal, leading to the formation of a protective film.

The conceptual investigation of this compound as a corrosion inhibitor would involve evaluating its performance in various corrosive media. The presence of the aromatic ring can further enhance adsorption through π-electron interactions with the metal surface. The fluorine atom, being a highly electronegative element, can influence the electron density distribution in the molecule, which in turn can affect its adsorption behavior and inhibition efficiency. Studies on similar compounds have shown that the inhibition efficiency generally increases with the concentration of the inhibitor. mdpi.com Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) would be employed to study the inhibition mechanism and efficiency. researchgate.netmdpi.com Weight loss methods can also provide valuable data on the inhibitor's performance. mdpi.com

The table below summarizes research findings on related semicarbazone and thiosemicarbazone derivatives as corrosion inhibitors.

| Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Technique | Reference |

| 2-acetylpyridine-(4-phenyl) semicarbazone (2AP4PSC) | Mild Steel | 5 M H₂SO₄ | Showed catalytic effect | Hydrogen Evolution | ajol.info |

| 2-acetylpyridine semicarbazone (2APSC) | Mild Steel | 5 M H₂SO₄ | Showed catalytic effect | Hydrogen Evolution | ajol.info |

| 2-(2,4-dimethoxybenzylidene) hydrazinecarbothioamide (DMBHC) | Mild Steel | 1N H₂SO₄ | 94.86 | EIS | mdpi.com |

| 3-pyridinecarboxaldehyde thiosemicarbazone (META) | Mild Steel | 1.0 M HCl | >94 | Weight Loss, EIS | researchgate.net |

Future Research Directions and Translational Potential

Design and Synthesis of Advanced 4-Fluoroacetophenone Semicarbazone Derivatives with Tailored Bioactivities

Future synthetic efforts will likely focus on the strategic modification of the this compound backbone to create a library of advanced derivatives with tailored biological activities. The core structure offers multiple sites for chemical elaboration, including the semicarbazone moiety and the aromatic ring.

One promising avenue is the substitution at the terminal nitrogen atom of the semicarbazone group. The introduction of various alkyl or aryl groups can significantly influence lipophilicity and hydrogen bonding capacity, which are critical for anticonvulsant activity. daneshyari.comnih.gov For instance, the synthesis of N4-substituted arylsemicarbazones has been shown to enhance anticonvulsant effects. daneshyari.com A series of 4-aryl substituted semicarbazones of levulinic acid also demonstrated significant anticonvulsant activity, supporting the hypothesis that an aryl group near the semicarbazone moiety is crucial. nih.gov

Furthermore, modifications to the phenyl ring, beyond the existing fluorine atom, could yield derivatives with enhanced potency. The introduction of additional electron-withdrawing or electron-donating groups could fine-tune the electronic properties of the molecule, potentially improving its interaction with biological targets. researchgate.net The synthesis of various substituted benzophenones and their subsequent reaction with semicarbazides provides a template for creating a diverse range of derivatives. researchtrend.net

The general synthetic route for these derivatives would involve the condensation reaction between 4-fluoroacetophenone and a variety of substituted semicarbazides. The synthesis of the parent 4-fluoroacetophenone can be achieved through methods like the oxidation of 4-fluoroacetophenone oxime or the hydration of 4-fluorophenylacetylene. chemicalbook.com

In-depth Mechanistic Investigations of Biological Pathways

While aryl semicarbazones have shown promise as anticonvulsant agents, the precise molecular mechanisms underlying their activity are not fully elucidated. Future research should prioritize in-depth investigations into the biological pathways modulated by this compound and its derivatives.

A key area of investigation is the interaction of these compounds with voltage-gated sodium channels. Many established antiepileptic drugs exert their effects by blocking these channels. Studies on related semicarbazones suggest that they may also target these channels, with the aryl ring and semicarbazone moiety playing crucial roles in binding. hilarispublisher.comnih.govacs.org Research has shown that some aryl semicarbazones can increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain, suggesting another potential mechanism of action. nih.gov

Future studies should employ a combination of electrophysiological techniques, such as patch-clamp recordings, to directly assess the effects of this compound on ion channel function. Additionally, neurochemical assays can be used to determine its impact on neurotransmitter systems. Understanding these mechanisms is critical for rational drug design and for identifying potential biomarkers for patient stratification.

Integration of Computational and Experimental Approaches for Drug Design

The integration of computational and experimental methods will be instrumental in accelerating the discovery and optimization of this compound-based drug candidates. In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into the molecular interactions between the compounds and their biological targets.

Molecular docking studies can be employed to predict the binding modes of this compound derivatives within the active sites of target proteins, such as voltage-gated sodium channels or GABA receptors. nih.govmdpi.com This information can guide the design of new derivatives with improved binding affinity and selectivity. For instance, docking studies have been used to understand the binding of semicarbazone derivatives to the enzyme urease. nih.gov

QSAR models can establish a mathematical relationship between the chemical structures of the derivatives and their biological activities. This can help in predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources. In silico ADME (absorption, distribution, metabolism, and excretion) predictions can also be performed to assess the drug-likeness and pharmacokinetic profiles of the designed molecules at an early stage. nih.gov These computational predictions must then be validated through experimental testing to ensure their accuracy and relevance.

Exploration of Novel Applications in Emerging Fields

Beyond its potential as an anticonvulsant, this compound and its derivatives may have therapeutic applications in other emerging fields. The semicarbazone scaffold is known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects. researchgate.netresearchtrend.netnih.govdrugbank.com

The presence of the fluorine atom in this compound could enhance its potential as an antimicrobial agent. Halogen-substituted aromatic compounds have been shown to possess improved antimicrobial activities. researchgate.net Future research could explore the efficacy of this compound and its derivatives against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

The anticancer potential of semicarbazones is another area ripe for exploration. Some semicarbazone derivatives have demonstrated cytotoxic activity against various cancer cell lines. researchtrend.net For example, a semicarbazone derivative of curcumin (B1669340) was investigated as a potent inhibitor of Abl-kinase, a target in colon cancer therapy. nih.gov The investigation of this compound in different cancer models could reveal novel therapeutic opportunities.

Furthermore, the antihypertensive properties of substituted semicarbazones have also been reported, suggesting that this compound could be investigated for its effects on the cardiovascular system. nih.gov

Q & A

Q. What are the optimal synthetic conditions for preparing 4-fluoroacetophenone semicarbazone, and how do substituents influence reaction kinetics?

- Methodological Answer : The synthesis involves condensing 4-fluoroacetophenone with semicarbazide hydrochloride in ethanol/water under mildly acidic conditions (pH ~6.5). Reaction kinetics are influenced by steric and electronic effects of substituents. For example, electron-withdrawing groups (e.g., -F) enhance carbonyl electrophilicity, accelerating semicarbazone formation, while bulky substituents near the carbonyl group sterically hinder nucleophilic attack . Reaction rates follow second-order kinetics (first-order in ketone and semicarbazide). General acid catalysis may apply in buffered systems.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The imine proton (N=CH) appears as a singlet at δ 7.8–8.2 ppm, while the semicarbazide NH protons resonate at δ 8.5–9.5 ppm. Fluorine substituents induce deshielding in aromatic protons (meta to -F: δ ~7.2–7.4 ppm; para: δ ~7.6–7.8 ppm) .

- IR : Stretching vibrations for C=O (~1680 cm⁻¹), C=N (~1600 cm⁻¹), and NH (~3300 cm⁻¹) confirm functional groups.

- X-ray crystallography resolves the (E)-configuration of the imine bond and intramolecular hydrogen bonding (e.g., N–H···O), critical for stability .

Q. What in vitro biological assays are suitable for evaluating the antifungal activity of this compound?

- Methodological Answer : Antifungal activity is typically assessed via broth microdilution assays against Candida spp. and Aspergillus strains. Minimum inhibitory concentration (MIC) values are determined after 48–72 hours. For example:

| Compound | C. albicans MIC (μmol/mL) | A. niger MIC (μmol/mL) |

|---|---|---|

| This compound | 0.156 | 0.625 |

| Fluconazole | 0.078 | 0.313 |

| Data interpretation requires comparing MICs to reference antifungals (e.g., fluconazole) and assessing cytotoxicity in mammalian cell lines . |

Advanced Research Questions

Q. How does the fluoro substituent in this compound influence its bioactivity compared to chloro/nitro analogs?

- Methodological Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies. Fluorine’s electronegativity enhances lipophilicity and metabolic stability, improving membrane permeability. In anticonvulsant assays, 4-fluoro derivatives show moderate activity (25–50% protection in mice), while nitro analogs (e.g., 4-nitroacetophenone semicarbazone) exhibit higher potency (75–100% protection) due to stronger electron-withdrawing effects enhancing receptor binding . Computational docking (e.g., AutoDock) predicts interactions with target proteins like GABA receptors.

Q. What coordination modes do this compound adopt in metal complexes, and how do these affect catalytic or biological properties?

- Methodological Answer : The ligand typically binds as a tridentate N,N,O-donor, forming stable complexes with transition metals (e.g., Cu²⁺, Pd²⁺). For example:

- Cu(II) complexes : Exhibit square-planar geometry, with enhanced antifungal activity (MIC reduced by 50% vs. free ligand) due to metal-ligand charge transfer .

- Pd(II) complexes : Adopt a distorted square-planar structure and catalyze Suzuki-Miyaura cross-coupling reactions (yields >85% with aryl bromides). The fluoro substituent stabilizes the Pd center via weak C–F···Pd interactions .

Q. How can computational methods (DFT, Hirshfeld analysis) resolve contradictions in experimental data on semicarbazone reactivity?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). For this compound, intramolecular charge transfer (ICT) stabilizes the structure, explaining discrepancies in UV-Vis spectra .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O···H, C···H) in crystal structures. Strong hydrogen bonds (e.g., N–H···O=C) correlate with higher thermal stability, resolving inconsistencies in DSC/TGA data .

Q. Why do some studies report conflicting bioactivity data for semicarbazone derivatives?

- Methodological Answer : Variability arises from:

- Metal ion specificity : Cr(III) and Zn(II) complexes may show antitumor activity, while Fe(II) complexes are inactive .

- Test models : In vitro activity against C. albicans does not always translate to in vivo efficacy due to pharmacokinetic differences .

- Substituent positioning : Para-fluoro substitution enhances antifungal activity, while ortho-substituents reduce it via steric hindrance .

Data Contradiction Analysis

Q. How to reconcile divergent reports on the anticonvulsant efficacy of this compound?

- Critical Analysis : Discrepancies may stem from:

- Dosage regimes : Higher doses (100 mg/kg) in mice show 50% protection, while lower doses (25 mg/kg) are ineffective .

- Animal models : Genetic variability in seizure induction (e.g., pentylenetetrazole vs. maximal electroshock models) affects outcomes.

- Metabolic stability : Fluorine improves half-life in some species but not others due to cytochrome P450 differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.